Cas no 6969-02-4 ([3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone)
![[3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone structure](https://it.kuujia.com/scimg/cas/6969-02-4x500.png)
6969-02-4 structure
Nome del prodotto:[3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone
[3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- [3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone
- CTK5D0938
- AR-1A8882
- AC1L6N2Q
- [3-(4-Methoxy-phenyl)-oxiranyl]-phenyl-methanone
- 3-p-methoxyphenyl-1-phenyl-2,3-epoxy-1-propanone
- 2,3-Epoxy-3-(4-methoxy-phenyl)-1-phenyl-propan-1-on
- AKOS000543448
- 4-methoxychalcone epoxide
- 2,3-epoxy-3-(4-methoxy-phenyl)-1-phenyl-propan-1-one
- NSC66227
- KST-1A0471
- AC1Q5F04
- CTK5D0938; AR-1A8882; AC1L6N2Q; [3-(4-Methoxy-phenyl)-oxiranyl]-phenyl-methanone; 3-p-methoxyphenyl-1-phenyl-2,3-epoxy-1-propanone; 2,3-Epoxy-3-(4-methoxy-phenyl)-1-phenyl-propan-1-on; AKOS000543448; 4-methoxychalcone epoxide; 2,3-epoxy-3-(4-methoxy-phenyl)-1-phenyl-propan-1-one; NSC66227; KST-1A0471; AC1Q5F04; [3-(4-methoxy-phenyl)-oxiranyl]-phenyl-methanone;
- DTXSID80290043
- SCHEMBL7109022
- SR-01000325588-1
- 6969-02-4
- [3-(4-methoxyphenyl)oxiran-2-yl](phenyl)methanone
- NSC-66227
- SR-01000325588
- Methanone, [3-(4-methoxyphenyl)oxiranyl]phenyl-
- OJNVQVXKXBOSSW-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C16H14O3/c1-18-13-9-7-12(8-10-13)15-16(19-15)14(17)11-5-3-2-4-6-11/h2-10,15-16H,1H3
- Chiave InChI: OJNVQVXKXBOSSW-UHFFFAOYSA-N
- Sorrisi: COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 254.09432
- Massa monoisotopica: 254.094294
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 314
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 38.8
Proprietà sperimentali
- Densità: 1.213
- Punto di ebollizione: 411°C at 760 mmHg
- Punto di infiammabilità: 194°C
- Indice di rifrazione: 1.599
- PSA: 38.83
- LogP: 3.01800
[3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone Letteratura correlata
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
6969-02-4 ([3-(4-methoxyphenyl)oxiran-2-yl]-phenylmethanone) Prodotti correlati
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 68551-17-7(Isoalkanes, C10-13)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
